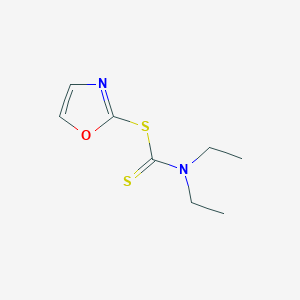

Oxazol-2-yl diethylcarbamodithioate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

62652-28-2 |

|---|---|

Fórmula molecular |

C8H12N2OS2 |

Peso molecular |

216.3 g/mol |

Nombre IUPAC |

1,3-oxazol-2-yl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C8H12N2OS2/c1-3-10(4-2)8(12)13-7-9-5-6-11-7/h5-6H,3-4H2,1-2H3 |

Clave InChI |

RGQPNVGJQCGRCZ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C(=S)SC1=NC=CO1 |

Origen del producto |

United States |

Synthetic Methodologies and Strategies

General Principles of Oxazole (B20620) Ring Synthesis

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science. Consequently, numerous synthetic methods have been developed for its construction, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

The Ritter reaction provides a powerful method for C-N bond formation and has been adapted for oxazole synthesis. This approach typically involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, under acidic conditions. researchgate.net In a key adaptation for oxazole synthesis, α-oxo tosylates can react with nitriles in the presence of a Lewis acid to form the oxazole ring efficiently. thieme-connect.com This method is advantageous due to the use of inexpensive starting materials. thieme-connect.com

An electrochemical variation has also been developed, synthesizing polysubstituted oxazoles from ketones and acetonitrile. organic-chemistry.org This process proceeds through a Ritter-type reaction and subsequent oxidative cyclization, avoiding the need for external chemical oxidants. organic-chemistry.org The mechanism involves the generation of an α-iodanyl ketone intermediate, which then undergoes a Ritter-type reaction with the nitrile solvent to form a nitrilium intermediate that cyclizes to the oxazole. nih.gov

Table 1: Overview of Ritter-Type Reactions for Oxazole Synthesis

| Carbocation Precursor | Reagents | Key Features | Citations |

|---|---|---|---|

| α-Oxo tosylates | Nitrile, Lewis Acid | Utilizes inexpensive starting materials. | thieme-connect.com |

| Ketones | Acetonitrile, TFAA | Electrochemical; avoids external oxidants. | organic-chemistry.org |

Palladium catalysis offers highly versatile and regioselective methods for both the formation and functionalization of oxazole rings. organic-chemistry.org A notable strategy involves the direct arylation of a pre-formed oxazole ring with aryl halides or triflates. nih.gov Impressively, the regioselectivity of this arylation can be controlled at either the C-2 or C-5 position by tuning the solvent and phosphine (B1218219) ligands. C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar environments. organic-chemistry.orgnih.gov

Furthermore, palladium catalysts can facilitate cascade reactions that construct the oxazole ring itself. One such method is the reaction of N-propargylamides with aryl iodides, which proceeds through a palladium-catalyzed coupling step followed by an in situ cyclization. organic-chemistry.org Another approach achieves the synthesis of trisubstituted oxazoles via a cascade oxidative cyclization, where C–N and C–O bonds are formed sequentially. rsc.org

Table 2: Regioselective Palladium-Catalyzed Direct Arylation of Oxazole

| Target Position | Preferred Solvent | Ligand Type | Citations |

|---|---|---|---|

| C-5 Arylation | Polar | Task-specific phosphines | organic-chemistry.orgnih.gov |

Copper catalysis is an attractive option for oxazole synthesis due to the low cost and low toxicity of the metal. acs.org These methods typically involve an oxidative cyclization where the copper catalyst facilitates C-O bond formation. A highly efficient route involves the tandem oxidative cyclization of readily available starting materials like benzylamines and 1,3-dicarbonyl compounds. acs.org

Another prominent strategy utilizes enamides as stable and accessible precursors. nih.gov In a room-temperature process, copper(II) can catalyze the oxidative cyclization of enamides via vinylic C-H bond functionalization to yield 2,5-disubstituted oxazoles. nih.govmit.edu The proposed mechanism suggests that the copper(II) species acts as a single-electron oxidant, triggering the cyclization through a radical pathway. nih.gov

Table 3: Examples of Copper-Catalyzed Oxazole Synthesis

| Starting Materials | Catalyst System | Product Type | Citations |

|---|---|---|---|

| Enamides | CuBr₂, Oxidant | 2,5-Disubstituted oxazoles | nih.gov |

| Benzylamines and 1,3-Dicarbonyls | Copper source, TBHP | Polysubstituted oxazoles | acs.org |

| Benzylamines and 1,3-Dicarbonyls | MCM-41-immobilized Cu(II) complex, TBHP, Iodine | 2,4,5-Trisubstituted oxazoles | thieme-connect.com |

Gold-catalyzed reactions have emerged as a powerful tool for constructing complex molecules under mild conditions. rhhz.net The synthesis of 2,5-disubstituted oxazoles can be achieved via a gold-catalyzed intermolecular alkyne oxidation. organic-chemistry.org This transformation proceeds as a [2+2+1] annulation, combining a terminal alkyne, a nitrile, and an oxygen atom from an oxidant (such as 8-methylquinoline (B175542) N-oxide). organic-chemistry.orgacs.org

The reaction mechanism is believed to involve the formation of an α-oxo gold carbene intermediate. rhhz.netacs.org This reactive intermediate is then trapped by the nitrile, which often serves as both a reactant and the solvent, leading to the formation of the oxazole product. This method is noted for its broad substrate scope and tolerance of sensitive functional groups. organic-chemistry.orgacs.org

Base-mediated or base-promoted reactions provide alternative, often metal-free, pathways to oxazoles. A quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin, for example, can catalyze the van Leusen oxazole synthesis, reacting p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles. organic-chemistry.org A key advantage is the simple removal of the base and byproducts by filtration. organic-chemistry.org

Another strategy involves the base-mediated photochemical cyclization of 2-azidobenzoic acids to form 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.org The reaction is optimized by the presence of a base and proceeds through the photolysis of a 2-azidobenzoate anion intermediate. beilstein-journals.org Additionally, metal-free annulation reactions can be promoted by bases like potassium carbonate in the presence of iodine, facilitating the domino oxidative cyclization of various substrates. rsc.org

Synthesis of Diethylcarbamodithioate Moiety Precursors

The diethylcarbamodithioate group is a versatile functional moiety, and its precursors are readily synthesized. The most common and direct method involves the reaction of diethylamine (B46881) with carbon disulfide. prepchem.com This reaction is typically performed in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the initially formed dithiocarbamic acid, yielding the corresponding alkali metal salt. prepchem.comresearchgate.net

These salts, such as sodium diethyldithiocarbamate (B1195824) or potassium diethyldithiocarbamate, are stable, often crystalline solids and serve as excellent nucleophilic precursors for subsequent reactions. prepchem.comnih.gov For example, they can be used in double decomposition reactions with metal halides to form various metal diethyldithiocarbamate complexes or reacted with alkylating agents to form dithiocarbamate (B8719985) esters. prepchem.comnih.govprepchem.com

Table 4: General Synthesis of Alkali Metal Diethyldithiocarbamate

| Reagent 1 | Reagent 2 | Base | Product | Citations |

|---|---|---|---|---|

| Diethylamine | Carbon Disulfide | Potassium Hydroxide (KOH) | Potassium diethyldithiocarbamate | prepchem.com |

Reaction of Secondary Amines with Carbon Disulfide

The foundational step in the synthesis of many dithiocarbamates is the reaction of a secondary amine with carbon disulfide. This reaction forms a dithiocarbamic acid, which is typically deprotonated in the presence of a base to yield a stable dithiocarbamate salt.

The classic method involves treating carbon disulfide with a secondary amine, such as diethylamine, in the presence of a base like sodium hydroxide. wikipedia.org This reaction is an efficient route to produce the corresponding sodium salt of the dithiocarbamate. wikipedia.org

Reaction Scheme: CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O wikipedia.org

Modern synthetic approaches often utilize this reactivity in one-pot, multi-component reactions. tandfonline.com In these protocols, the dithiocarbamic acid or its salt is generated in situ and immediately reacts with an electrophile to form the final S-substituted dithiocarbamate. tandfonline.comorganic-chemistry.org This avoids the need to isolate the intermediate salt, streamlining the process. tandfonline.com These reactions can be performed under various conditions, including catalyst-free and solvent-free systems, highlighting their efficiency and broad applicability. organic-chemistry.org

Table 1: Selected Synthetic Approaches for Dithiocarbamates from Secondary Amines and CS₂

| Reaction Type | Key Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Three-Component | Amines, CS₂, Alkyl Halides | Solvent-free, catalyst-free | Atom-economic synthesis of S-alkyl dithiocarbamates | organic-chemistry.org |

| Three-Component | Diazo compounds, CS₂, Secondary Amines | Triflic acid promoted, room temp. | Synthesis of functionalized S-benzyl dithiocarbamates | rsc.org |

| Three-Component | Aryl diazonium salts, CS₂, Secondary Amines | Metal-free, water, room temp. | Convenient synthesis of S-aryl dithiocarbamates | tandfonline.com |

| Three-Component | para-Quinone Methides, CS₂, Secondary Amines | Metal-free, base-free, CH₂Cl₂ | High yields of S-diphenylmethyl dithiocarbamates | acs.org |

| Four-Component | Cyclic imines, Acid chlorides, Amines, CS₂ | One-pot, mild conditions | Direct route to novel dithiocarbamates | acs.org |

Strategies for Oxazole-Dithiocarbamate Linkage Formation

Connecting the diethylcarbamodithioate group to the C-2 position of an oxazole ring requires a specific C-S bond formation strategy. While a direct, documented synthesis for Oxazol-2-yl diethylcarbamodithioate is not prevalent, plausible strategies can be devised based on known reactivity patterns of oxazoles and dithiocarbamates.

Strategy A: Nucleophilic Substitution

This approach involves the reaction of a pre-formed nucleophilic dithiocarbamate salt with an oxazole ring bearing a leaving group at the C-2 position. The C-2 position of the oxazole ring is the most susceptible to nucleophilic substitution, particularly when substituted with a halogen. semanticscholar.org

Step 1: Formation of Nucleophile: Sodium diethyldithiocarbamate is synthesized from diethylamine, carbon disulfide, and sodium hydroxide. wikipedia.org

Step 2: Substitution Reaction: The resulting sodium diethyldithiocarbamate is reacted with 2-halooxazole (e.g., 2-bromooxazole (B165757) or 2-chlorooxazole). The dithiocarbamate anion displaces the halide to form the target C-S bond.

Strategy B: Transition-Metal-Catalyzed Cross-Coupling

Modern organic synthesis provides powerful cross-coupling methods for C-S bond formation. A 2-halooxazole could be coupled with a dithiocarbamate source using a suitable transition metal catalyst, typically based on copper or palladium. organic-chemistry.orgresearchgate.net For instance, copper-catalyzed protocols have proven effective for coupling aryl iodides with tetraalkylthiuram disulfides or monosulfides to yield aryl dithiocarbamates. organic-chemistry.org A similar strategy could be adapted for a 2-halooxazole substrate.

Strategy C: Diazonium Salt Chemistry

Another viable route involves the use of an oxazole diazonium salt. This strategy is analogous to the synthesis of S-aryl dithiocarbamates from aryl diazonium salts. tandfonline.comresearchgate.net

Step 1: Diazotization: 2-Aminooxazole is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic medium) to generate the corresponding 2-oxazolediazonium salt.

Step 2: Reaction with Dithiocarbamate Source: The diazonium salt is then reacted with diethylamine and carbon disulfide. The in situ generated diethyldithiocarbamic acid attacks the diazonium salt, leading to the elimination of nitrogen gas and the formation of the desired product. tandfonline.com

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of the final product, Oxazol-2-yl diethylcarbamodithioate, are critical for obtaining a compound of high purity. Standard laboratory techniques are employed, chosen based on the physical properties of the product and the impurities present.

Filtration: This is a fundamental technique used to separate a solid product from a liquid reaction mixture or to remove solid impurities or catalysts. google.comresearchgate.net It is often the first step in workup after a reaction where the product has precipitated. researchgate.net

Crystallization: For solid compounds, crystallization is a powerful purification method. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.com The choice of solvent is crucial for achieving high purity and yield.

Extraction: Liquid-liquid extraction is commonly used to separate the target compound from a reaction mixture based on its differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). encyclopedia.pub This method is effective for removing water-soluble byproducts, such as salts, or for isolating the product from an aqueous reaction medium. researchgate.net Solid-phase extraction (SPE) can also be employed for purification, where the compound is selectively adsorbed onto a solid sorbent and then eluted. encyclopedia.pubnih.gov

Column Chromatography: This is one of the most versatile purification techniques for organic compounds. The crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.net An eluent (solvent or solvent mixture) flows through the column, and components of the mixture separate based on their differing affinities for the stationary and mobile phases. This allows for the isolation of the target compound from reactants, byproducts, and other impurities.

Table 2: Overview of Purification Techniques

| Technique | Principle | Application in Synthesis | Reference |

|---|---|---|---|

| Filtration | Mechanical separation of a solid from a liquid. | Isolating precipitated products; removing solid reagents or catalysts. | google.com, researchgate.net |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid final products and intermediates. | google.com |

| Extraction | Differential solubility of a compound in two immiscible liquid phases. | Removing inorganic salts; separating product from aqueous layers; initial workup. | researchgate.net, encyclopedia.pub |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | High-purity separation of the target compound from closely related impurities. | researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Electron Density Distribution and Site Reactivity

The electron density distribution in Oxazol-2-yl diethylcarbamodithioate is non-uniform, leading to distinct sites of varying reactivity. The oxazole (B20620) ring, a five-membered heterocycle containing both a nitrogen and an oxygen atom, is an electron-deficient aromatic system. wikipedia.org Computational studies on oxazole and its derivatives show that the C2 position is the most electron-deficient, making it the primary site for nucleophilic attack. pharmaguideline.com The order of acidity for the hydrogen atoms on the oxazole ring is generally C2 > C5 > C4. researchgate.net Conversely, electrophilic substitution on the oxazole ring is difficult unless activating, electron-donating groups are present on the ring. pharmaguideline.com

The diethylcarbamodithioate group, -S-C(=S)N(Et)₂, is connected to the oxazole ring via a sulfur atom at the C2 position. The dithiocarbamate (B8719985) moiety itself contains multiple sites of interest. The lone pairs on the nitrogen atom can delocalize into the thiocarbonyl group, creating a resonance structure that imparts significant electron density on the sulfur atoms. This makes the thiocarbonyl sulfur atom a potential site for electrophilic attack. The dithiocarbamate group as a whole is considered electron-donating and can influence the reactivity of the attached oxazole ring.

The attachment of the diethylcarbamodithioate group to the C2 position of the oxazole ring further modulates the ring's electronic properties. While the oxazole ring is inherently electron-poor, the dithiocarbamate substituent can act as a leaving group in nucleophilic substitution reactions. Theoretical calculations on related oxazole derivatives using methods like Density Functional Theory (DFT) help in mapping the molecular electrostatic potential (MEP), identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For Oxazol-2-yl diethylcarbamodithioate, the C2 carbon of the oxazole ring is expected to be a significant electrophilic center, while the thiocarbonyl sulfur of the dithiocarbamate group would be a primary nucleophilic center.

Table 1: Calculated Net Atomic Charges for a Model Oxazole Derivative This table presents theoretical data for a related substituted oxazole to illustrate electron distribution. Data for the specific title compound is not available.

| Atom Position | Net Charge (e) |

| O1 | -0.439 |

| C2 | +0.250 (example value) |

| N3 | -0.387 |

| C4 | -0.150 (example value) |

| C5 | -0.100 (example value) |

| Source: Adapted from theoretical studies on oxazole derivatives. researchgate.net |

Nucleophilic and Electrophilic Pathways

Nucleophilic Pathways The primary site for nucleophilic attack on the Oxazol-2-yl diethylcarbamodithioate molecule is the C2 carbon of the oxazole ring. wikipedia.orgpharmaguideline.com This is due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms within the ring. The diethylcarbamodithioate group attached at this position can function as a leaving group. Nucleophilic aromatic substitution (SNAr) reactions can occur at C2, where a nucleophile displaces the diethylcarbamodithioate group. wikipedia.orgnumberanalytics.com The facility of this reaction is enhanced by the stability of the departing dithiocarbamate anion.

However, strong nucleophiles can also lead to ring cleavage rather than simple substitution. pharmaguideline.com For instance, attack at the C2 position can induce the opening of the oxazole ring to form open-chain isocyanide intermediates, a known reactivity pattern for 2-substituted oxazoles. wikipedia.orgpharmaguideline.com

Electrophilic Pathways Electrophilic attack on the oxazole ring itself is generally unfavorable due to its electron-deficient character. pharmaguideline.comnumberanalytics.com Such reactions typically require the presence of strong electron-donating groups on the ring to activate it towards electrophiles, with substitution occurring at the C5 position. wikipedia.org

The dithiocarbamate moiety offers more likely sites for electrophilic interaction. The sulfur atoms, particularly the thiocarbonyl sulfur, are electron-rich and can react with electrophiles. For example, alkylation or acylation could potentially occur at the sulfur atom. Dithiocarbamates are known to react with various electrophiles, often leading to the formation of S-alkyl or S-acyl products. researchgate.net

Ligand Exchange and Dissociation Kinetics

The dithiocarbamate functionality is well-known for its ability to form stable complexes with a wide range of metal ions, acting as a monoanionic chelating ligand. nih.gov Oxazol-2-yl diethylcarbamodithioate can, therefore, act as a ligand, coordinating to metal centers through its sulfur atoms.

When complexed with a metal ion, the dithiocarbamate ligand can undergo exchange with other ligands present in the solution. The kinetics and mechanism of such ligand exchange reactions have been studied for various metal-dithiocarbamate complexes. nih.govnih.gov These reactions can proceed through two main pathways:

A dissociative pathway, where the dithiocarbamate ligand first dissociates from the metal complex, followed by the coordination of the new ligand. nih.govnih.gov

An associative pathway, which involves the direct attack of an incoming ligand or metal ion on the complex, forming a transient higher-coordinate intermediate. nih.govnih.govscielo.org.za

The dominant pathway depends on factors like the stability of the metal-dithiocarbamate complex and the lability of the metal ion. nih.govnih.gov For instance, studies on the exchange between different divalent metal ions and their dithiocarbamate complexes in dimethyl sulfoxide (B87167) have shown that the stability follows the order Hg > Cu > Ni > Pb ≈ Cd > Zn. nih.govnih.gov The kinetics of these exchange reactions are crucial in applications such as heavy metal remediation and the biological action of dithiocarbamate-based drugs. nih.gov While specific kinetic data for Oxazol-2-yl diethylcarbamodithioate complexes are not available, the general principles derived from other dithiocarbamate complexes would be applicable.

Table 2: Relative Stability of Divalent Metal-Dithiocarbamate Complexes This table provides a qualitative comparison of the stability of dithiocarbamate complexes with various metal ions.

| Metal Ion | Relative Stability |

| Hg(II) | Very High |

| Cu(II) | High |

| Ni(II) | Moderate |

| Pb(II) | Moderate |

| Cd(II) | Moderate |

| Zn(II) | Low |

| Source: Based on metal exchange studies. nih.govnih.gov |

Radical Generation and Decomposition Mechanisms

Dithiocarbamates are versatile precursors for the generation of radicals. researchgate.net Acyl dithiocarbamates, for example, are known to generate acyl radicals upon photolysis or thermal initiation. bham.ac.uk In the case of Oxazol-2-yl diethylcarbamodithioate, which can be viewed as a heteroaroyl dithiocarbamate analogue, cleavage of the C2(oxazole)-S bond could potentially generate an oxazol-2-yl radical and a diethylcarbamodithioyl radical. Such radical generation can be initiated photochemically or thermally. nih.gov These radical intermediates can then participate in various subsequent reactions, such as additions to alkenes or cyclizations. bham.ac.uk

The decomposition of dithiocarbamates is a critical aspect of their chemistry.

Acid-Catalyzed Decomposition: Dithiocarbamates are generally unstable in acidic conditions and undergo hydrolysis. nih.govmdpi.com The mechanism typically involves protonation of the nitrogen atom, which facilitates the cleavage of the C-N bond to release carbon disulfide (CS₂) and the corresponding amine. researchgate.netnih.gov The rate of this decomposition is highly pH-dependent. researchgate.netscielo.br

Thermal Decomposition: Dithiocarbamate complexes are often used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles via thermal decomposition. nih.gov This process involves heating the complex to temperatures typically between 200–400 °C, leading to the cleavage of C-S and other bonds. mdpi.com For Oxazol-2-yl diethylcarbamodithioate itself, thermal stress would likely lead to the cleavage of the C(oxazole)-S bond or the C(thiocarbonyl)-N bond, resulting in smaller, volatile fragments. The presence of the oxazole ring, a thermally stable entity, might influence the decomposition pathway and temperature compared to simple alkyl dithiocarbamates. researchgate.net

Concerted and Stepwise Reaction Mechanisms

Chemical reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single transition state, or a stepwise mechanism, which involves the formation of one or more reactive intermediates. wikipedia.org The distinction between these pathways is fundamental to understanding reactivity. researchgate.net

For reactions involving Oxazol-2-yl diethylcarbamodithioate, both mechanisms are plausible depending on the specific transformation:

Nucleophilic Aromatic Substitution: The SNAr reaction at the C2 position of the oxazole ring can be either concerted or stepwise. A stepwise mechanism would involve the formation of a Meisenheimer-like intermediate, where the nucleophile has added to the ring before the dithiocarbamate leaving group departs. A concerted mechanism would bypass this intermediate. researchgate.net The stability of the potential intermediate often determines the operative pathway. nih.gov

Decomposition Reactions: The acid-catalyzed decomposition of dithiocarbamates is a stepwise process. researchgate.net It involves an initial, often rapid, protonation step to form a dithiocarbamic acid or its conjugate acid, followed by a slower, rate-determining C-N bond cleavage to produce CS₂ and an amine. researchgate.netnih.gov For some aryldithiocarbamates, the mechanism can be a concerted asynchronic process where N-protonation is more advanced than C-N bond cleavage in the transition state. researchgate.net

Radical Reactions: The formation of radicals from dithiocarbamate precursors and their subsequent reactions, such as cyclizations, can also be discussed in terms of concerted versus stepwise pathways. For example, some radical cyclizations may proceed through a single transition state, while others may involve the formation of a diradical intermediate. nih.gov

The specific mechanism for any given reaction of Oxazol-2-yl diethylcarbamodithioate would need to be determined through detailed kinetic and computational studies.

Coordination Chemistry and Ligand Properties

Dithiocarbamate (B8719985) Ligand Coordination Modes

The dithiocarbamate anion (R₂NCS₂⁻) is a highly versatile monoanionic ligand known for forming stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. researchgate.net Its coordination behavior is primarily defined by the two sulfur donor atoms.

The most common coordination mode for dithiocarbamate ligands is as a bidentate chelator, where both sulfur atoms bind to a single metal center. nih.govmdpi.com This forms a stable four-membered chelate ring. sysrevpharm.org This bidentate chelation is generally symmetrical and is thermodynamically favored due to the entropic gain. researchgate.net The small "bite angle" of the CSS group makes it highly suitable for interacting with most metals. sysrevpharm.org The delocalization of the nitrogen lone pair electrons into the C-S bonds, as depicted in the "thioureide" resonance form, enhances the electron-donating capability of the sulfur atoms and contributes to the exceptional stability of the resulting metal complexes. wikipedia.orgmdpi.com

In the infrared (IR) spectra of dithiocarbamate complexes, the coordination mode can often be inferred from the C-S stretching vibration. A single sharp band in the region of 950–1100 cm⁻¹ is indicative of a symmetrical bidentate coordination. tandfonline.com In contrast, a splitting of this band into two distinct peaks with a separation greater than 20 cm⁻¹ suggests a monodentate coordination, where only one sulfur atom is bonded to the metal. tandfonline.com

The Hard-Soft Acid-Base (HSAB) principle is a key concept for predicting the stability of coordination complexes. mdpi.com According to this principle, hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. mdpi.com The dithiocarbamate ligand, with its two sulfur donor atoms, is classified as a soft base. wikipedia.orgcore.ac.uk This is due to the high polarizability and low electronegativity of sulfur.

Consequently, the dithiocarbamate moiety of Oxazol-2-yl diethylcarbamodithioate is expected to form its most stable complexes with soft or borderline Lewis acids. mdpi.commdpi.com This includes many transition metals in lower oxidation states, such as Cu(I), Ag(I), Au(I), Cd(II), Hg(II), and Pb(II), as well as borderline acids like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). tandfonline.comcore.ac.uk The interaction between the soft sulfur donors and a soft metal ion is predominantly covalent in character, leading to the formation of very stable complexes. mdpi.com

Oxazole (B20620) Moiety as a Nitrogen-Donor Ligand

The oxazole ring is a five-membered heterocyclic compound containing both an oxygen and a nitrogen atom. alfachemic.com The nitrogen atom, with its sp² hybridization and an available electron pair, can function as a nucleophile and a donor atom in coordination chemistry. mdpi.comalfa-chemistry.com This allows the oxazole moiety to act as a nitrogen-donor ligand, forming complexes with various metal centers. alfachemic.comalfa-chemistry.com In Oxazol-2-yl diethylcarbamodithioate, the oxazole ring provides a secondary potential binding site in addition to the primary dithiocarbamate group.

The electronic properties and, therefore, the coordinating ability of the oxazole ring can be significantly influenced by the presence of substituents. juniperpublishers.com Introducing electron-donating or electron-withdrawing groups into the oxazole ring can alter the energy of its frontier molecular orbitals and modify the donor/acceptor characteristics of the ligand. juniperpublishers.com For instance, the position of a substituent on the ring can impact catalyst activity in metal complexes, with substituents imposing steric hindrance sometimes increasing activity by preventing co-planarity of linked ring systems. mdpi.com The nature and position of substituents can affect regio- and enantioselectivities in catalytic reactions. nih.gov Computational studies have shown that substituents can cause changes in the charge distribution within the oxazole cycle, which is considered a key factor in its interaction with biological targets or metal centers. juniperpublishers.com The introduction of conjugated groups, such as phenyl rings, can further stabilize metal-ligand complexes through π-stacking interactions.

Formation of Transition Metal Complexes

The bifunctional nature of Oxazol-2-yl diethylcarbamodithioate allows for the formation of a wide variety of transition metal complexes. The dithiocarbamate group is a powerful chelating agent, while the oxazole nitrogen provides an additional coordination site, potentially leading to monodentate, bidentate, or even bridging ligand behavior.

The synthesis of transition metal dithiocarbamate complexes is typically a straightforward process. rsc.org A common and high-yielding method is the salt metathesis or replacement reaction. mdpi.comasianpubs.org This involves reacting an alkali metal salt of the dithiocarbamate ligand (e.g., sodium or potassium salt) with a suitable metal salt (often a halide or acetate) in an appropriate solvent like ethanol, methanol, or DMF. sysrevpharm.orgcore.ac.ukasianpubs.org The reaction mixture is often stirred at room temperature or refluxed for a period, leading to the precipitation of the metal complex, which can then be isolated by filtration. sysrevpharm.orgasianpubs.org

General Synthetic Scheme: n [Oxazol-2-yl-NCS₂]⁻Na⁺ + MClₙ → M(S₂CN-Oxazol-2-yl)ₙ + n NaCl

The resulting metal complexes are typically characterized using a suite of analytical and spectroscopic techniques.

Elemental Analysis (C, H, N, S): Confirms the empirical formula and stoichiometry of the complex. sysrevpharm.orgnih.gov

Molar Conductivity: Determines whether the complex is ionic or non-electrolytic in solution. asianpubs.org

Infrared (FT-IR) Spectroscopy: Provides crucial information about the ligand's coordination mode. As mentioned, the C-S stretching vibration around 1000 cm⁻¹ indicates whether the dithiocarbamate is acting as a bidentate or monodentate ligand. tandfonline.com The appearance of a new band in the far-IR region (typically 300-400 cm⁻¹) can be assigned to the metal-sulfur (M-S) vibration, confirming coordination. sysrevpharm.org The C-N stretching vibration of the thioureide bond, usually found between 1450-1550 cm⁻¹, is also a key indicator.

UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex and helps to deduce the coordination geometry (e.g., square planar, tetrahedral, octahedral). sysrevpharm.orgcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Used for diamagnetic complexes (e.g., Zn(II), Cd(II), Sn(II)) to elucidate the structure of the ligand framework upon coordination. nih.gov The chemical shift of the ¹³C nucleus of the NCS₂ group is particularly informative. nih.gov

Mass Spectrometry: Determines the molecular weight of the complex, helping to confirm its composition and identify any polymeric or dimeric structures. nih.gov

Table 1: Expected Spectroscopic Data for Characterization

| Technique | Expected Observation | Information Gained |

|---|---|---|

| FT-IR | Single ν(C-S) band (~1000 cm⁻¹) ν(C-N) band (1450-1550 cm⁻¹) New ν(M-S) band (300-400 cm⁻¹) | Confirms bidentate chelation Indication of C-N double bond character Confirms metal-sulfur bond formation |

| UV-Vis | d-d transitions Ligand-to-metal charge transfer (LMCT) bands | Determination of coordination geometry (e.g., square planar, tetrahedral, octahedral) |

| ¹³C NMR (for diamagnetic complexes) | Signal for NCS₂ carbon (200-215 ppm) | Confirms the dithiocarbamate environment |

Factors Influencing Complex Stability and Geometry

Electronic Effects of the Ligand

The electronic properties of the oxazol-2-yl diethylcarbamodithioate ligand are a primary determinant of complex stability. The dithiocarbamate moiety, [-NCS₂]⁻, is a potent chelating agent, forming stable complexes with a wide array of transition metals. researchgate.net The stability of these complexes is significantly influenced by the nature of the substituents attached to the nitrogen atom. researchgate.netscience.gov

The oxazole ring, being a heterocyclic system, can modulate the electron density on the dithiocarbamate sulfur atoms through inductive and resonance effects. Oxazoles are known to be π-electron deficient heterocyclic rings, which can influence the electronic properties of attached functional groups. tandfonline.com The electron-withdrawing nature of the oxazole ring is expected to decrease the electron-donating capacity of the dithiocarbamate sulfur atoms to the metal center. This, in turn, can affect the stability of the resulting metal complex. Theoretical studies on oxazole derivatives have shown that the ring can act as an electron-withdrawing group, influencing the charge distribution within the molecule. nih.gov This effect can be transmitted to the dithiocarbamate group, potentially impacting the strength of the metal-sulfur (M-S) bonds.

Conversely, the delocalization of the nitrogen lone pair of the dithiocarbamate into the C-S bonds imparts a "thioureide" character, which contributes to the stability of the complexes. researchgate.net The extent of this delocalization is influenced by the electronic nature of the substituent on the nitrogen. An electron-withdrawing group like oxazole might compete for the nitrogen lone pair, potentially reducing the thioureide character and affecting complex stability.

Influence of the Central Metal Ion

The identity of the central metal ion is a crucial factor in determining both the stability and the geometry of the complex. The stability of high-spin divalent metal dithiocarbamate complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov This trend is largely independent of the specific dithiocarbamate ligand and is attributed to the variation in ionic radii and ligand field stabilization energies across the first-row transition metals. nih.goviucr.org

The charge on the central metal ion also plays a significant role; a higher charge on the metal ion generally leads to more stable complexes due to a stronger electrostatic attraction with the ligand. iucr.org For instance, Fe(III) dithiocarbamate complexes are typically more stable than their Fe(II) counterparts.

The preferred coordination geometry is also dictated by the metal ion. For example, Ni(II) dithiocarbamates often exhibit a square planar geometry, while Zn(II) and Cd(II) complexes are commonly tetrahedral. mdpi.comeurjchem.com Octahedral geometries are also observed, particularly with trivalent metal ions like Co(III). dntb.gov.ua The geometry around the metal center is influenced by the electronic configuration of the metal and the steric demands of the ligands.

Steric Hindrance

The diethylamino group on the dithiocarbamate ligand introduces steric bulk around the metal center. The size of the alkyl groups on the nitrogen atom can influence the coordination geometry and, in some cases, the stability of the complex. science.gov While the ethyl groups in oxazol-2-yl diethylcarbamodithioate are not excessively bulky, they can still play a role in dictating the final structure of the complex. In general, bulkier substituents on the dithiocarbamate nitrogen can lead to distortions from ideal geometries and may prevent the formation of higher coordination number complexes. science.gov

Interactive Data Tables

The following tables provide stability constant data for related metal diethyldithiocarbamate (B1195824) complexes, offering a comparative context for understanding the stability of complexes involving oxazol-2-yl diethylcarbamodithioate.

This table illustrates the Irving-Williams series for diethyldithiocarbamate complexes. The data is compiled from studies using pH titration techniques in a 60% ethanol-water mixture at 28°C. science.gov

| Metal Ion | log β₂ |

| Mn(II) | 7.90 |

| Fe(II) | 9.25 |

| Co(II) | 10.85 |

| Ni(II) | 11.20 |

| Cu(II) | 13.45 |

| Zn(II) | 8.85 |

Table 2: Stability Constants (K) of Ni(II) and Pd(II) Dialkyldithiocarbamate Complexes in Ethanol

This table shows the effect of different alkyl groups on the stability of Ni(II) and Pd(II) dithiocarbamate complexes, demonstrating the influence of steric and electronic factors of the alkyl substituents. The data was determined using UV-vis spectrophotometry.

| Complex | Stability Constant (K) |

| [Ni(Me₂dtc)₂] | 5.6 x 10¹⁰ |

| [Ni(Et₂dtc)₂] | 1.3 x 10¹¹ |

| [Ni(nPr₂dtc)₂] | 2.5 x 10¹¹ |

| [Ni(iPr₂dtc)₂] | 5.0 x 10¹¹ |

| [Pd(Me₂dtc)₂] | 1.6 x 10¹⁵ |

| [Pd(Et₂dtc)₂] | 2.0 x 10¹⁵ |

| [Pd(nPr₂dtc)₂] | 2.9 x 10¹⁵ |

| [Pd(iPr₂dtc)₂] | 4.0 x 10¹⁵ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure.

Density Functional Theory (DFT) Studies on Molecular and Electronic StructureDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems.irjweb.comIt is a common approach for optimizing molecular geometries and determining electronic properties.rsc.orgpensoft.netFor a molecule like Oxazol-2-yl diethylcarbamodithioate, a DFT study would typically begin by calculating the lowest energy conformation. This involves predicting bond lengths, bond angles, and dihedral angles.

For instance, studies on other oxazole (B20620) derivatives have used DFT at the B3LYP/6-311++G(d,p) level of theory to determine optimized geometries and explore structural parameters. irjweb.com Such an analysis for Oxazol-2-yl diethylcarbamodithioate would reveal the planarity of the oxazole ring and the geometry of the diethylcarbamodithioate group, including the C-N bond which is known to have a significant double bond character in dithiocarbamates. dergipark.org.tr

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity PredictionThe Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability.researchgate.netThe HOMO is the orbital of highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.tandfonline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A HOMO-LUMO analysis of Oxazol-2-yl diethylcarbamodithioate would map the electron density distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. This information is vital for predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations for System Behavior

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. jst.go.jp They provide a view of the dynamic evolution of a system, which is crucial for understanding processes like conformational changes and ligand-protein interactions. semanticscholar.org

Ligand-Interaction DynamicsIf Oxazol-2-yl diethylcarbamodithioate were being studied as a potential ligand for a biological target, such as an enzyme, MD simulations would be employed to model their interaction.tandfonline.comA simulation would be initiated with the ligand placed in the binding site of the protein. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms in the system is calculated.

Analysis of the MD trajectory would reveal the stability of the ligand in the binding pocket. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of different parts of the protein and ligand, respectively. tandfonline.com These simulations would also identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex.

Binding Energy Calculations (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular techniques for estimating the free energy of binding of a ligand to a macromolecule. mdpi.com These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. researchgate.net

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The calculation includes contributions from van der Waals and electrostatic interactions, as well as polar and nonpolar solvation energies. mdpi.com An MM/PBSA calculation for the interaction of Oxazol-2-yl diethylcarbamodithioate with a target protein would provide a quantitative estimate of its binding affinity. This data is critical in fields like drug discovery for ranking and optimizing potential drug candidates.

Conformational Analysis and Energetics

Computational chemistry, through methods like Density Functional Theory (DFT), is a powerful tool for investigating molecular structures, stabilities, and properties. Such studies on related oxazole derivatives have explored their optimized geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps to understand their reactivity and potential applications. Similarly, conformational analyses of various dithiocarbamate (B8719985) complexes have been performed to understand their coordination chemistry and structural diversity.

However, without specific computational studies on Oxazol-2-yl diethylcarbamodithioate, any discussion on its conformational isomers, their relative energies, and the rotational barriers around its flexible bonds would be purely speculative. Detailed data tables presenting dihedral angles, bond lengths, and relative energies of different conformers cannot be generated without dedicated quantum chemical calculations for this particular molecule.

Future computational research would be necessary to elucidate the three-dimensional structure and energetic profile of Oxazol-2-yl diethylcarbamodithioate. Such studies would involve:

Potential Energy Surface (PES) Scans: To identify all possible stable conformers by systematically rotating the single bonds, particularly the C-N, C-S, and the bonds within the diethyl groups.

Geometry Optimization: To determine the lowest energy structure for each identified conformer.

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima and to calculate thermochemical properties such as enthalpy and Gibbs free energy.

This information would be invaluable for understanding its chemical behavior, reactivity, and potential interactions in various chemical and biological systems.

Advanced Applications in Materials Science and Polymer Chemistry

Role as Polymerization Initiators and Control Agents

The diethylcarbamodithioate moiety is a well-known functional group in the realm of controlled radical polymerization, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tandfonline.comtandfonline.comsigmaaldrich.comcmu.eduspecificpolymers.commdpi.comresearchgate.net These compounds can act as chain transfer agents (CTAs) to mediate the polymerization of a wide range of vinyl monomers, enabling the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.comspecificpolymers.com The mechanism involves a degenerative transfer process where the growing polymer radical adds to the thiocarbonylthio group, followed by fragmentation to release a new radical that can initiate further polymerization. The choice of the R and Z groups on the dithiocarbamate (B8719985) CTA is crucial for controlling the polymerization of different monomer families. sigmaaldrich.comspecificpolymers.com

While dithiocarbamates are primarily associated with RAFT polymerization, their role in Nitroxide-Mediated Polymerization (NMP) is less direct. NMP typically relies on the reversible cleavage of an alkoxyamine bond to control the radical concentration. rsc.org However, the broader field of controlled/living radical polymerization encompasses various techniques, and dithiocarbamates have been explored as photoiniferters, which can initiate polymerization under UV irradiation. tandfonline.comtandfonline.com

The presence of the oxazole (B20620) ring could introduce additional functionalities to the resulting polymers, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. rsc.org This reversible termination process maintains a low concentration of active radicals, allowing for the synthesis of polymers with well-defined architectures. While the primary control agent in NMP is the nitroxide, the initiator plays a crucial role in starting the polymerization process.

Although diethylcarbamodithioates are not conventional NMP initiators, the field of controlled radical polymerization is continuously evolving. Research into novel initiating systems is ongoing. For instance, photoiniferter polymerization mediated by diethyldithiocarbamate (B1195824) has been used to produce polymethacrylic acid (PMAA) with a controlled molecular weight distribution. scirp.org This suggests that dithiocarbamate derivatives can play a role in controlled radical processes beyond traditional RAFT polymerization.

Ring-Opening Polymerization (ROP) is a versatile method for synthesizing a wide range of polymers, including polyesters, polyamides, and polyethers, from cyclic monomers. The catalysis of ROP can be achieved through various mechanisms, including anionic, cationic, and coordination-insertion pathways.

While there is no direct evidence of "Oxazol-2-yl diethylcarbamodithioate" acting as a catalyst for ROP, the oxazole and dithiocarbamate moieties could potentially influence the polymerization process. For example, the nitrogen atom in the oxazole ring could act as a Lewis base to activate monomers or interact with catalysts. The dithiocarbamate group is known to coordinate with metals, which are often used as catalysts in ROP.

Furthermore, polymers with oxazoline (B21484) side chains, which are structurally related to the oxazole ring, can be used to initiate the cationic ring-opening polymerization of other cyclic monomers, leading to the formation of graft copolymers. rsc.org This highlights the potential for oxazole-containing compounds to be incorporated into more complex macromolecular architectures through ROP.

Precursors for Advanced Inorganic Nanomaterials

Dithiocarbamate complexes are widely used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netnih.gov The dithiocarbamate ligand can chelate with a variety of metal ions, and upon thermal decomposition, it yields the corresponding metal sulfide. researchgate.netnih.gov This method offers a convenient and reproducible route to nanoparticles with controlled size, shape, and composition. The choice of the substituents on the dithiocarbamate ligand can influence the decomposition temperature and the properties of the resulting nanoparticles. acs.orgresearchgate.net

The "Oxazol-2-yl diethylcarbamodithioate" could potentially serve as a precursor for bimetallic or doped sulfide nanomaterials, where the oxazole ring could play a role in modulating the reactivity of the precursor or the properties of the final material. The nitrogen and oxygen atoms in the oxazole ring could also coordinate to metal ions, potentially leading to the formation of novel nanostructures.

Table 1: Examples of Dithiocarbamate Precursors for Nanomaterial Synthesis

| Dithiocarbamate Precursor | Nanomaterial Formed | Synthesis Method | Reference |

| Metal dithiocarbamates | Metal sulfide nanoparticles | Thermolysis | nih.gov |

| Silver diethyldithiocarbamate | Silver sulfide nanoparticles | Not specified | researchgate.net |

| Dithiocarbamate complexes | Binary, ternary, and multinary sulfides | Thermolysis | researchgate.net |

Development in Organic Semiconductors and Conjugated Polymers

Organic semiconductors are a class of materials that exhibit semiconducting properties due to the presence of conjugated π-electron systems. nih.govacs.org The ability to tune their electronic properties through chemical modification makes them attractive for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Heterocyclic compounds, such as oxazoles and benzobisoxazoles, have been incorporated into conjugated polymers to modify their electronic and optical properties. rsc.orgnih.govacs.orgacs.orgresearchgate.net The electron-deficient nature of the oxazole ring can be used to create n-type or ambipolar semiconducting materials. nih.govacs.org Theoretical studies have shown that incorporating oxazole units can lower the HOMO and LUMO energy levels of conjugated molecules. nih.govacs.org

While there are no specific reports on "Oxazol-2-yl diethylcarbamodithioate" in organic semiconductors, the combination of an electron-rich dithiocarbamate group with an electron-deficient oxazole ring could lead to interesting intramolecular charge-transfer properties, which are desirable for certain optoelectronic applications.

Table 2: Properties of Oxazole-Containing Organic Semiconductors

| Compound/Polymer Backbone | Key Feature | Potential Application | Reference |

| Thiazole and Oxazole frameworks | n-type semiconducting materials with small reorganization energies | OFETs | nih.govacs.org |

| Benzobis[1,2-d;4,5-d′]oxazole (BBO) cruciforms | Deep-blue light-emitting materials | OLEDs | rsc.org |

| Oxazole-flanked NDI/TPD polymers | Regioisomeric polymers with semiconducting orbital energetics | Organic electronics | acs.org |

Surface Adsorption Phenomena and Material Interfaces

The modification of surfaces with thin polymer films or self-assembled monolayers is a powerful technique to control the interfacial properties of materials. This is crucial for applications such as biocompatible coatings, sensors, and corrosion protection.

Polymers containing oxazoline units, such as poly(2-oxazoline)s, have been shown to exhibit excellent protein-repellent properties when grafted onto surfaces. rsc.orgnih.govchimia.chmdpi.com These "stealth" polymers can prevent the non-specific adsorption of proteins, which is a critical requirement for biomedical implants and devices. nih.govchimia.ch The mechanism is believed to be due to the formation of a strongly hydrated layer at the surface. nih.gov

On the other hand, diethyldithiocarbamate has been used to modify surfaces to create lithiophilic interfaces, which are beneficial for the development of next-generation lithium metal batteries. rsc.orgrsc.orgbohrium.com The self-assembled monolayer of diethyldithiocarbamate on a copper current collector can guide the uniform deposition of lithium metal, thereby preventing the formation of dendrites that can cause short circuits. rsc.orgrsc.orgbohrium.com

The dual functionality of "Oxazol-2-yl diethylcarbamodithioate" could therefore be exploited to create surfaces with tailored properties. For example, it could be used to anchor polymers to a surface via the dithiocarbamate group, while the oxazole ring could provide specific functionalities or influence the packing of the molecules at the interface.

Table 3: Surface Modification with Oxazoline and Dithiocarbamate Derivatives

| Modifying Agent | Substrate | Application | Key Finding | Reference |

| Poly(2-methyl-2-oxazoline) (PMOXA) | Negatively charged surfaces | Protein-repellent coatings | PMOXA coatings eliminate protein adsorption to a level of <2 ng/cm². | nih.gov |

| Sodium diethyldithiocarbamate (DDTC) | Copper foil | Lithium metal anode | Creates a lithiophilic surface for dendrite-free lithium deposition. | rsc.orgrsc.orgbohrium.com |

| Poly(2-isopropenyl-2-oxazoline) (PIPOx) brushes | Various surfaces | Fouling resistance, functionalization | Reduces non-specific protein adsorption and allows for post-polymerization modification. | rsc.org |

| Polyoxazoline polymer | Activated carbon | Heavy metal removal | Efficient adsorption of lead ions from water. | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Oxazol-2-yl diethylcarbamodithioate, both ¹H-NMR and ¹³C-NMR are essential for confirming the presence and connectivity of the oxazole (B20620) ring and the diethylcarbamodithioate moiety.

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C-NMR spectrum maps the carbon skeleton.

¹H-NMR Spectroscopy: The proton spectrum of Oxazol-2-yl diethylcarbamodithioate is expected to show distinct signals corresponding to the protons on the oxazole ring and the ethyl groups of the diethylcarbamodithioate substituent. The oxazole protons typically appear in the aromatic region of the spectrum, while the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group) are found in the upfield aliphatic region. chemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum is crucial for confirming the carbon framework. The oxazole ring itself presents three unique carbon signals. iastate.eduresearchgate.net The carbon atom at the 2-position (C2), being bonded to a nitrogen and an oxygen atom and the electron-withdrawing dithiocarbamate (B8719985) group, is expected to be significantly deshielded and appear at a high chemical shift. The C4 and C5 carbons will have distinct shifts as well. The carbons of the diethylcarbamodithioate group, including the thiocarbonyl carbon (C=S), will also show characteristic signals. The thioureide carbon signal in dithiocarbamate complexes is typically observed at a high chemical shift, often around 200 ppm. researchgate.net

A predicted summary of the NMR data is presented below.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Oxazol-2-yl diethylcarbamodithioate

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

| Oxazole-H4/H5 | δ 7.0 - 8.0 | - | Doublet | The exact shifts depend on the electronic influence of the substituent. |

| Oxazole-H5/H4 | δ 7.0 - 8.0 | - | Doublet | Coupled to the other oxazole proton. |

| N-CH₂ -CH₃ | δ 3.5 - 4.0 | δ 45 - 50 | Quartet (q) | Methylene protons of the ethyl group, adjacent to a methyl group. |

| N-CH₂-CH₃ | δ 1.2 - 1.5 | δ 12 - 15 | Triplet (t) | Methyl protons of the ethyl group, adjacent to a methylene group. |

| Oxazole-C2 | - | δ 160 - 165 | Singlet | Carbon attached to two heteroatoms and the sulfur of the dithiocarbamate. |

| Oxazole-C4 | - | δ 125 - 140 | Singlet | Chemical shift influenced by adjacent ring atoms. |

| Oxazole-C5 | - | δ 125 - 140 | Singlet | Chemical shift influenced by adjacent ring atoms. |

| C =S | - | δ 195 - 205 | Singlet | Characteristic thiocarbonyl carbon of the dithiocarbamate group. researchgate.net |

While ¹D NMR confirms the basic structure, advanced 2D NMR experiments would offer deeper insights into the molecular connectivity and spatial arrangement. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the ¹D spectra. rsc.org Correlation Spectroscopy (COSY) would verify the coupling between the H4 and H5 protons on the oxazole ring and the methylene and methyl protons of the ethyl groups. rsc.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on the through-space proximity of different protons, helping to define the preferred conformation of the diethylcarbamodithioate group relative to the oxazole ring. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govsemi.ac.cn

For Oxazol-2-yl diethylcarbamodithioate, the IR and Raman spectra would display characteristic bands for both the oxazole and diethylcarbamodithioate moieties.

Oxazole Ring Vibrations: The spectrum would show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=N and C=C ring stretching vibrations typically in the 1500-1650 cm⁻¹ region. C-O-C stretching vibrations of the oxazole ring would also be present, usually in the 1000-1300 cm⁻¹ range. nist.gov

Diethylcarbamodithioate Vibrations: This group has several key vibrational modes. A crucial band is the "thioureide" band, associated with the N-C stretching vibration (ν(N-C)), which appears in the 1450-1550 cm⁻¹ region. researchgate.netresearchgate.net The position of this band gives insight into the C-N bond order. The C=S stretching vibration (ν(C=S)) is expected in the 950-1050 cm⁻¹ region. researchgate.net

Aliphatic C-H Vibrations: The ethyl groups would contribute C-H stretching bands in the 2850-2980 cm⁻¹ region and C-H bending vibrations around 1375-1475 cm⁻¹.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Oxazole C-H | Stretching (ν) | > 3000 | nist.gov |

| Oxazole Ring | C=N, C=C Stretching (ν) | 1500 - 1650 | nist.gov |

| Diethylamino | C-H Stretching (ν) | 2850 - 2980 | youtube.com |

| Thioureide | N-C Stretching (ν) | 1450 - 1550 | researchgate.netresearchgate.net |

| Dithiocarbamate | C=S Stretching (ν) | 950 - 1050 | researchgate.net |

| Oxazole Ring | C-O-C Stretching (ν) | 1000 - 1300 | nist.gov |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. alfa-chemistry.com

For Oxazol-2-yl diethylcarbamodithioate (C₈H₁₂N₂OS₂), the exact molecular weight can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern observed under electron impact (EI) ionization would be expected to arise from the cleavage of the weakest bonds in the molecular ion.

The initial step is the formation of the molecular ion [M]⁺•. Key fragmentation pathways would likely involve:

Cleavage of the C-S bond: The bond between the oxazole C2 carbon and the sulfur atom of the dithiocarbamate group is a likely point of cleavage. This could lead to the formation of an [oxazole]⁺ fragment or a [diethylcarbamodithioate]⁺ fragment.

Fragmentation of the Dithiocarbamate Moiety: The diethylcarbamodithioate portion can undergo further fragmentation, such as the loss of ethyl radicals (•CH₂CH₃) or cleavage to form a [CS₂]⁺• radical ion.

Ring Cleavage: The oxazole ring itself can fragment, although this often requires higher energy.

The analysis of these fragments allows for the piecing together of the original molecular structure, corroborating the data obtained from NMR and IR spectroscopy. The fragmentation pattern is often diagnostic for the class of compound being studied. pleiades.onlinedocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. It measures the absorption of UV or visible light, which excites electrons from lower energy ground states to higher energy excited states. This technique is particularly informative for compounds containing chromophores, which are functional groups with valence electrons that have low excitation energies. tanta.edu.eguobabylon.edu.iq In Oxazol-2-yl diethylcarbamodithioate, both the oxazole ring and the diethylcarbamodithioate moiety contain unsaturated bonds and heteroatoms with non-bonding electrons, qualifying them as chromophores that absorb light in the experimentally accessible UV-Vis region (200-700 nm). tanta.edu.eguomustansiriyah.edu.iq

The UV-Vis spectrum of Oxazol-2-yl diethylcarbamodithioate is characterized by electronic transitions originating from its molecular orbitals. The most significant transitions for organic molecules like this involve the excitation of n (non-bonding) or π (pi-bonding) electrons to π* (pi-antibonding) excited states. tanta.edu.eguobabylon.edu.iq

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the C=N double bond within the oxazole ring and the thiocarbonyl group (C=S) of the dithiocarbamate. Conjugated systems, where π systems are connected, generally lead to absorptions at longer wavelengths (bathochromic or red shift). uomustansiriyah.edu.iq

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen, oxygen, and sulfur atoms) to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions. uomustansiriyah.edu.iqresearchgate.net

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a UV-Vis absorption band changes with the polarity of the solvent. This effect provides valuable insight into the nature of the electronic transition.

Hypsochromic Shift (Blue Shift): In n → π* transitions, an increase in solvent polarity often leads to a shift to shorter wavelengths. This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thus increasing the energy gap for the transition. tanta.edu.eguomustansiriyah.edu.iq

Bathochromic Shift (Red Shift): For π → π* transitions, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity stabilizes the excited state more than the ground state, decreasing the energy gap for the transition and shifting the absorption to a longer wavelength. uomustansiriyah.edu.iq

The solvatochromic behavior of Oxazol-2-yl diethylcarbamodithioate can be systematically studied by recording its UV-Vis spectra in a range of solvents with varying polarities.

Table 1: Representative UV-Vis Absorption Data for Oxazol-2-yl diethylcarbamodithioate This table presents hypothetical data to illustrate expected spectroscopic behavior.

| Solvent | Polarity Index | λ_max 1 (nm) (Transition) | Molar Absorptivity (ε) | λ_max 2 (nm) (Transition) | Molar Absorptivity (ε) |

|---|---|---|---|---|---|

| Hexane | 0.1 | 285 (π → π*) | High | 335 (n → π*) | Low |

| Dichloromethane | 3.1 | 290 (π → π*) | High | 332 (n → π*) | Low |

| Ethanol | 4.3 | 293 (π → π*) | High | 328 (n → π*) | Low |

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is the definitive method for determining the detailed three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of the atoms in a crystal lattice, one can deduce precise structural parameters. uhu-ciqso.es

Single Crystal X-ray Diffraction (SC-XRD) provides the most accurate and unambiguous structural information for a molecule in its solid state. warwick.ac.uk The technique requires a well-ordered single crystal of the compound, ideally between 0.02 and 0.3 mm in size. uhu-ciqso.es The analysis of the diffraction data allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within the crystal lattice. uhu-ciqso.eswarwick.ac.uk

For Oxazol-2-yl diethylcarbamodithioate, an SC-XRD analysis would be expected to reveal:

The planarity of the oxazole ring.

The specific bond lengths of the C-S, C=S, and C-N bonds within the diethylcarbamodithioate group, which can indicate the degree of double-bond character.

The conformation around the single bond connecting the oxazole ring to the dithiocarbamate moiety.

Intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal packing. beilstein-journals.org

While the specific crystal structure of the title compound is not publicly available, data from related structures, such as other dithiocarbamates and oxazole derivatives, provide a basis for expected values. researchgate.netresearchgate.net

Table 2: Illustrative Crystallographic Data for Oxazol-2-yl diethylcarbamodithioate This table contains hypothetical data based on known values for similar molecular fragments.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

| Bond Length (C=N) (Å) | ~1.35 |

| Bond Length (C-S) (Å) | ~1.75 |

| Bond Length (C=S) (Å) | ~1.68 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. vscht.cz Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. nih.gov

PXRD is essential for:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to confirm the identity of the synthesized material.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.

Polymorph Screening: Identifying if a compound can exist in multiple crystalline forms (polymorphs), which can have different physical properties. nih.gov

The PXRD pattern is typically plotted as diffracted intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law.

Table 3: Representative Powder X-ray Diffraction Data for Oxazol-2-yl diethylcarbamodithioate This table presents hypothetical data to illustrate a characteristic PXRD pattern.

| Diffraction Angle (2θ°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 18.9 | 4.69 | 60 |

| 20.5 | 4.33 | 85 |

| 25.1 | 3.54 | 70 |

Table 4: Table of Compounds Mentioned

| Compound Name |

|---|

| Oxazol-2-yl diethylcarbamodithioate |

| (6-Fluoro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate |

| (7-Chloro-2-oxo-2H-chromen-4-yl)-methyl diethylcarbamodithioate |

| 1,2-Oxazol-3-yl dimethylcarbamate |

| Hexane |

| Dichloromethane |

| Ethanol |

Q & A

Basic Research Questions

Q. How can Oxazol-2-yl diethylcarbamodithioate be synthesized, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The compound can be synthesized via ethoxycarbonylketene-induced electrophilic reactions, following protocols similar to ethyl 2-(oxazol-2-yl)alkanoates synthesis. Key steps include diazoalkanoate intermediates and aziridine ring-opening reactions. Structural confirmation requires nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HR-MS) for molecular formula validation, and single-crystal X-ray diffraction (SC-XRD) for stereochemical resolution. For example, SC-XRD data (e.g., CCDC 1850211) provide bond angles and torsion angles critical for verifying the oxazole and carbamodithioate moieties .

Q. What safety protocols are recommended when handling Oxazol-2-yl diethylcarbamodithioate in laboratory settings?

- Methodological Answer : Use NIOSH/EN 166-compliant face shields and safety glasses for eye protection. Inspect nitrile or neoprene gloves prior to use, and follow proper removal techniques to avoid skin contact. Work under fume hoods with local exhaust ventilation. Implement hygiene practices such as pre- and post-handling handwashing. While no occupational exposure limits are reported for this compound, general protocols for thioamide derivatives should be followed .

Q. What spectroscopic methods are employed to elucidate the structure of Oxazol-2-yl diethylcarbamodithioate?

- Methodological Answer :

- HR-MS : Determines molecular weight (e.g., 277 g/mol for analogous oxazole-thioate derivatives) and elemental composition.

- NMR : ¹H and ¹³C spectra identify functional groups (e.g., oxazole ring protons at δ 7.5–8.5 ppm, diethylcarbamodithioate methyl groups at δ 1.2–1.4 ppm).

- SC-XRD : Resolves bond lengths (e.g., C–S bonds ~1.7 Å) and dihedral angles (e.g., O4–C16–C17–C13 torsion angles) to confirm spatial arrangement .

Advanced Research Questions

Q. How does Oxazol-2-yl diethylcarbamodithioate interact with biological targets like TrkA kinase, and what assays validate its inhibitory activity?

- Methodological Answer : In vitro kinase assays using recombinant TrkA kinase and ATP analogs (e.g., ADP-Glo™) measure IC₅₀ values. Pre-dissolve the compound in DMSO (≤1% final concentration to avoid solvent interference). Validate selectivity via counter-screening against related kinases (e.g., TrkB, TrkC). Structural insights from molecular docking (e.g., π-π stacking with kinase active sites) guide mechanistic studies .

Q. What computational methods are used to predict the binding affinity of Oxazol-2-yl diethylcarbamodithioate with enzymes?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models ligand-enzyme interactions (e.g., hydrogen bonds with catalytic residues).

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding energy.

- Molecular Dynamics (MD) : Simulates stability of ligand-enzyme complexes over nanosecond timescales .

Q. How should researchers address contradictions in experimental data involving this compound’s reactivity or bioactivity?

- Methodological Answer :

- Replicate experiments : Ensure reproducibility across independent trials.

- Orthogonal validation : Cross-check bioactivity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding constants.

- Statistical rigor : Apply ANOVA or t-tests to assess significance of divergent results (e.g., IC₅₀ variations in kinase assays).

- Review synthetic routes : Impurities (e.g., unreacted diazo intermediates) may skew bioactivity; re-characterize batches via HPLC .

Q. What are the key considerations in designing cell-based imaging studies using oxazole-derived fluorophores based on this compound?

- Methodological Answer :

- Solubility optimization : Use DMSO/carrier proteins (e.g., BSA) to enhance aqueous dispersion.

- Subcellular localization : Confirm organelle targeting (e.g., mitochondria vs. nucleus) via co-staining with MitoTracker or Hoechst.

- Photostability : Quantify fluorescence intensity decay under continuous illumination to assess suitability for time-lapse imaging.

- Toxicity controls : Measure cell viability (e.g., MTT assay) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.